molecular formula C9H13BrCl2N2 B8091219 (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8091219
M. Wt: 300.02 g/mol
InChI Key: NKWKVIGNLVWUBT-WWPIYYJJSA-N
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Description

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: is a chemical compound that features a bromine atom and a pyrrolidine ring attached to a pyridine core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine derivatives and pyrrolidine derivatives.

  • Reaction Steps:

  • Conditions: The reactions are often carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: undergoes various types of reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The pyridine ring can undergo reduction reactions to form pyridine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromine oxides and other oxidized derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

  • Pathways: It may modulate signaling pathways involved in inflammation, pain, or other biological processes.

Comparison with Similar Compounds

  • 5-bromo-2-(pyrrolidin-1-yl)pyridine

  • 3-(1-methyl-2-pyrrolidinyl)pyridine

  • (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate

Uniqueness: The presence of the bromine atom and the specific stereochemistry of the pyrrolidine ring contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKVIGNLVWUBT-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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